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Compound of Interest

Compound Name: Tnik-IN-2

Cat. No.: B12429284

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of NCB-0846, a
potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). Due to the lack of publicly
available information for a compound named "Tnik-IN-2," this report focuses on the well-
characterized inhibitor NCB-0846 as a representative example for understanding the selectivity
of small molecules targeting TNIK.

Introduction to TNIK and NCB-0846

TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase that plays a crucial role
in various cellular processes, most notably as a key regulator in the canonical Wnt signaling
pathway.[1][2] By phosphorylating T-cell factor 4 (TCF4), TNIK enhances the transcriptional
activity of the B-catenin/TCF4 complex, which is critical for cell proliferation and is often
dysregulated in various cancers, particularly colorectal cancer.[1]

NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TNIK.[3] It has been
shown to exhibit anti-tumor and anti-cancer stem cell (CSC) activities by suppressing the Wnt
signaling pathway.[1][3] Understanding the selectivity of such inhibitors is paramount in drug
development to anticipate potential off-target effects and to delineate the specific biological
consequences of inhibiting the primary target.

Quantitative Selectivity Profile of NCB-0846
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NCB-0846 was developed as a potent inhibitor of TNIK with an in vitro half-maximal inhibitory
concentration (IC50) of 21 nM.[1] Its selectivity has been assessed against a panel of other
kinases, revealing a profile of a selective inhibitor with some off-target activities at higher

concentrations.
Kinase IC50 (nM)
TNIK 21[1]
Off-Target Activity

The selectivity of NCB-0846 was profiled against a panel of 46 human protein kinases. The
primary off-target kinases identified are listed below, showing significant inhibition at a
concentration of 100 nM.[1][4][5][6]

Kinase % Inhibition @ 100 nM
FLT3 (Fms-like tyrosine kinase 3) >80[1][4][5]
JAK3 (Janus kinase 3) >80[1][4][5]

PDGFRa (Platelet-derived growth factor
>80[1][4][5]
receptor alpha)

TRKA (Tropomyosin receptor kinase A) >80[1][4][5]

CDK2/CycA2 (Cyclin-dependent kinase 2/Cyclin
A2)

>80[1][4][5]

HGK (HPK/GCK-like kinase; also known as
MAP4K4)

>80[1][4][5]

Note: Specific IC50 values for the off-target kinases are not publicly available in the reviewed
literature. The data is presented as the percentage of inhibition at a fixed concentration.

Experimental Protocols
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The following sections detail the methodologies for key experiments used to determine the
selectivity profile of a kinase inhibitor like NCB-0846.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the potency of an inhibitor against a specific
kinase.

Objective: To measure the IC50 value of an inhibitor against TNIK.
Materials:

e Recombinant active TNIK enzyme

e Myelin Basic Protein (MBP) as a substrate

o Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM (-glycerol-phosphate, 20 mM
MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

o ATP solution

o y-3P-ATP

¢ Kinase inhibitor stock solution (e.g., NCB-0846 in DMSO)
o P81 phosphocellulose paper

e 1% Phosphoric acid solution

 Scintillation counter

Procedure:

o Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing
the Kinase Assay Buffer, the substrate (MBP), and the recombinant TNIK enzyme at their
final desired concentrations.

e Prepare Inhibitor Dilutions: Perform a serial dilution of the kinase inhibitor (NCB-0846) in the
Kinase Assay Buffer to create a range of concentrations to be tested. Also, prepare a vehicle
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control (DMSO) and a no-inhibitor control.

« Initiate Kinase Reaction:
o Add the diluted inhibitor or vehicle to the wells of a 96-well plate.
o Add the kinase reaction mixture to each well.
o Initiate the reaction by adding a mixture of ATP and y-33P-ATP to each well.

 Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 15-30
minutes), ensuring the reaction is in the linear range.

o Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture
from each well onto a P81 phosphocellulose paper strip.

e Washing: Wash the P81 paper strips multiple times with 1% phosphoric acid to remove
unincorporated y-33P-ATP.

o Quantification: Air-dry the P81 paper strips and measure the incorporated radioactivity using
a scintillation counter.

o Data Analysis:

o Calculate the percentage of kinase activity for each inhibitor concentration relative to the
no-inhibitor control.

o Plot the percentage of activity against the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

Kinase Selectivity Profiling

Objective: To determine the selectivity of an inhibitor against a broad panel of kinases.

Methodology:
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Kinase selectivity profiling is typically performed by specialized vendors using high-throughput
screening platforms. The general workflow involves:

o Assay Format: A variety of assay formats can be used, including radiometric assays (as
described above), luminescence-based assays (e.g., ADP-Glo™), or fluorescence-based
assays.

o Kinase Panel: The inhibitor is tested against a large panel of purified, active protein kinases,
often representing a significant portion of the human kinome.

« Inhibitor Concentration: The inhibitor is typically tested at one or two fixed concentrations
(e.g., 100 nM and 1 uM) in the primary screen to identify potential off-target hits.

o Data Reporting: The results are usually reported as the percentage of remaining kinase
activity in the presence of the inhibitor compared to a vehicle control.

e Follow-up IC50 Determination: For kinases that show significant inhibition in the primary
screen, full dose-response curves are generated to determine the precise IC50 values.

Visualizations
TNIK in the Canonical Wnt Signaling Pathway
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Caption: TNIK's role in the canonical Wnt signaling pathway.

Experimental Workflow for Kinase Inhibitor Selectivity
Profiling
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Caption: Workflow for kinase inhibitor selectivity profiling.
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Conclusion

NCB-0846 is a potent inhibitor of TNIK, a key regulator of the Wnt signaling pathway. While it
demonstrates high affinity for its primary target, it also exhibits inhibitory activity against a small
number of other kinases, including FLT3, JAK3, PDGFRa, TRKA, CDK2/CycA2, and HGK, at
concentrations approximately five-fold higher than its IC50 for TNIK. This selectivity profile is
crucial for interpreting the results of preclinical studies and for anticipating the potential
therapeutic window and side-effect profile in future clinical development. The experimental
protocols and workflows detailed in this guide provide a framework for the rigorous evaluation
of the selectivity of novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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